molecular formula C12H17N B2593014 1-Ethyl-6-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1017177-57-9

1-Ethyl-6-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2593014
CAS RN: 1017177-57-9
M. Wt: 175.275
InChI Key: FTJWBLHFTAFSNQ-UHFFFAOYSA-N
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Description

1-Ethyl-6-methyl-1,2,3,4-tetrahydroisoquinoline is a secondary amine with the chemical formula C9H11N . It is a part of the isoquinoline alkaloids family, which is widely distributed in nature .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) has garnered significant attention in recent years due to their diverse biological activities . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles have been explored .


Molecular Structure Analysis

1,2,3,4-Tetrahydroisoquinoline (THIQ) is an important structural motif of various natural products and therapeutic lead compounds . THIQs with a stereogenic center at position C (1) are the key fragments of a diverse range of alkaloids and bioactive molecules .


Chemical Reactions Analysis

Various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been studied . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .

Scientific Research Applications

Medicinal Chemistry and Drug Development

1MeTIQ has attracted attention due to its potential pharmacological effects. Researchers have explored its role in drug development, particularly in the context of neurodegenerative disorders. Notably, isoquinoline alkaloids, including 1MeTIQ, exhibit diverse biological activities against various pathogens and neurodegenerative conditions . Further studies are needed to elucidate its precise mechanisms and therapeutic potential.

Parkinson’s Disease Research

1MeTIQ is relevant to Parkinson’s disease (PD) research. The environmental toxin rotenone induces the formation of Lewy bodies, a hallmark of PD. Researchers have used 1MeTIQ to create more realistic animal models of PD, enhancing our understanding of the disease and potential therapeutic interventions .

Anticancer Properties

While investigating 1MeTIQ derivatives, scientists have identified promising anticancer effects. For instance, Monastrol, a related compound, acts as a kinesin-5 inhibitor, disrupting mitosis and leading to cell cycle arrest and apoptosis. Although more research is needed, these findings highlight the compound’s potential in cancer therapy .

Synthetic Chemistry and Heterocycle Synthesis

The synthesis of 1MeTIQ involves the Biginelli reaction, a three-component process that yields highly functionalized heterocycles. In the case of 1MeTIQ, the key step is the Biginelli reaction, followed by the Huisgen 1,3-dipolar cycloaddition. This efficient four-step route produces 1MeTIQ with an impressive yield of 84% .

Future Directions

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . Due to their broad range of applications, various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise .

properties

IUPAC Name

1-ethyl-6-methyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-3-12-11-5-4-9(2)8-10(11)6-7-13-12/h4-5,8,12-13H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJWBLHFTAFSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2=C(CCN1)C=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-6-methyl-1,2,3,4-tetrahydroisoquinoline

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